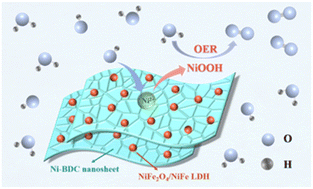Accelerating structure reconstruction to form NiOOH in metal–organic frameworks (MOFs) for boosting the oxygen evolution reaction†
Nanoscale Pub Date: 2023-11-03 DOI: 10.1039/D3NR05051C
Abstract
Structural reconstruction of electrocatalysts to generate metal hydroxide/oxyhydroxide species is critical for an efficient oxygen evolution reaction (OER), but the controllable regulation of the reconstruction process still remains a challenge. Given the designable nature of metal–organic frameworks (MOFs), herein, we have reported a localized structure disordering strategy to accelerate the structural reconstruction of Ni-BDC to generate NiOOH for boosting the OER. The Ni-BDC nanosheets were modified by Fe3+ and urea to form cracks, which could promote the accessibility of the Ni sites by the electrolyte and thus promote the reconstruction to form NiOOH. In addition, the interaction between Ni2+ and Fe3+ allows the electron flow from Ni2+ to Fe3+, further enhancing the NiOOH generation. As a result, the optimized sample exhibits excellent OER activity with a small overpotential of 251 mV at 10 mA cm−2, which is superior to most of the MOF-based OER catalysts reported previously. This work provides a controllable strategy to regulate the structural reconstruction for promoting the OER, which could provide important guidance for the development of more efficient OER electrocatalysts.


Recommended Literature
- [1] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [2] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [3] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [4] Colorimetric sensor arrays for the detection and identification of antibiotics
- [5] A floating top-electrode electrowetting-on-dielectric system†
- [6] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [7] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [8] Front cover
- [9] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [10] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin

Journal Name:Nanoscale
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 121080-96-4
-
CAS no.: 182823-26-3
-
CAS no.: 123983-05-1
-
CAS no.: 16514-83-3









